REACTION_CXSMILES
|
Cl[C:2]1[N:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Cl:21])[C:4](=[O:14])[C:5]2[C:6]([N:13]=1)=[N:7][C:8]([S:11][CH3:12])=[N:9][CH:10]=2.[CH:22]([NH:24][NH2:25])=O>C(#N)C>[Cl:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[N:3]1[C:4](=[O:14])[C:5]2[C:6](=[N:7][C:8]([S:11][CH3:12])=[N:9][CH:10]=2)[N:13]2[CH:22]=[N:24][N:25]=[C:2]12
|
Name
|
mixture
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Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
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ClC=1N(C(C=2C(=NC(=NC2)SC)N1)=O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
C(=O)NN
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
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ADDITION
|
Details
|
treated with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a 12 g column
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2/ethyl acetate (3:7 to 2:8)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)N1C=2N(C3=NC(=NC=C3C1=O)SC)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |